Home > Products > Screening Compounds P105151 > 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine -

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine

Catalog Number: EVT-13174756
CAS Number:
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family, which is characterized by a fused pyrazole and pyridine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity against various targets.

Source

The synthesis and characterization of 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine have been explored in various studies, highlighting its synthetic pathways and biological relevance. Notably, recent research has focused on its derivatives and their potential as therapeutic agents, particularly in inhibiting specific kinases involved in immune responses and cancer progression .

Classification

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine can be classified under:

  • Chemical Family: Heterocycles
  • Sub-family: Pyrazolo[4,3-b]pyridines
  • Functional Groups: Contains both pyrazole and pyridine rings.
Synthesis Analysis

Methods

The synthesis of 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine can be achieved through various methods. One efficient approach utilizes readily available 2-chloro-3-nitropyridines in a sequence involving nucleophilic aromatic substitution and cyclization reactions. A common method involves the use of diazonium salts and subsequent reactions that allow for the formation of the pyrazolo-pyridine framework in a one-pot procedure .

Technical Details

The synthesis typically involves:

  1. Starting Materials: 2-chloro-3-nitropyridines and cyclopropyl-containing reagents.
  2. Reagents: Nucleophiles such as secondary amines or bases like DABCO.
  3. Reaction Conditions: Reactions are often conducted in solvents like acetonitrile at room temperature or under reflux conditions.
  4. Purification: The final product is purified using column chromatography.
Molecular Structure Analysis

Structure

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine features a bicyclic structure composed of a pyrazole ring fused to a pyridine ring with a cyclopropyl substituent at the 5-position of the pyrazole. The molecular formula is C10H10N2C_{10}H_{10}N_{2}.

Data

  • Molecular Weight: Approximately 174.20 g/mol
  • IUPAC Name: 5-Cyclopropyl-1H-pyrazolo[4,3-b]pyridine
  • InChI Key: A unique identifier for the compound used in databases.
Chemical Reactions Analysis

Reactions

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine can undergo several chemical reactions:

  • Substitution Reactions: The nitrogen atoms in the pyrazole or pyridine rings can participate in electrophilic substitution reactions.
  • Cyclization Reactions: Can be involved in further cyclization to form more complex polycyclic structures.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the nitrogen atoms and the presence of the cyclopropyl group, which can stabilize certain intermediates during reactions.

Mechanism of Action

The mechanism of action for compounds derived from 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine often involves inhibition of specific kinases such as TBK1 (TANK-binding kinase 1). These compounds can modulate signaling pathways associated with immune responses and cancer cell proliferation.

Process Data

Research indicates that these compounds exhibit potent inhibitory effects on TBK1 with low nanomolar IC50 values, demonstrating significant selectivity against other kinases. The binding interactions typically involve hydrogen bonding and hydrophobic interactions within the kinase active site .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on substitution patterns.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.
Applications

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine has several scientific applications:

  • Drug Development: Used as a scaffold for designing novel inhibitors targeting kinases involved in cancer progression and immune modulation.
  • Biological Research: Investigated for its role in cellular signaling pathways and potential therapeutic effects against various diseases.
Introduction to Pyrazolo[4,3-b]pyridine Scaffolds

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over more than a century. The first monosubstituted derivative (R₃ = Ph) was synthesized by Ortoleva in 1908 via treatment of diphenylhydrazone with pyridine and iodine [2] [9]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established the first systematic approach to these bicyclic systems using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [2]. This foundational work languished for decades until the 1970s, when researchers recognized the structural similarity of these heterocycles to purine bases adenine and guanine, reigniting interest in their biological potential [9].

The twenty-first century witnessed an exponential growth in pyrazolo[3,4-b]pyridine research, with over 300,000 distinct 1H-pyrazolo[3,4-b]pyridines documented in scientific literature and patents by 2022 [2] [9]. This surge was catalyzed by several therapeutic breakthroughs:

  • Tracazolate: An anxiolytic drug candidate that demonstrated the scaffold's central nervous system applicability
  • Vericiguat (Verquvo®): Approved in 2021 for cardiovascular diseases, functioning as a soluble guanylate cyclase stimulator [3]
  • Riociguat (Adempas®): Approved in 2013 for pulmonary hypertension
  • Kinase inhibitors: Including compounds in development targeting c-Met, TBK1, CDK2, and CDK9 [1] [5]

Table 1: Historical Milestones in Pyrazolo[3,4-b]pyridine Development

YearBreakthroughSignificance
1908First synthesis by OrtolevaEstablished core scaffold
1911Bülow's synthetic methodEnabled N-substituted derivatives
1970sPurine mimicry recognitionRenewed medicinal chemistry interest
2013Riociguat approvalFirst FDA-approved drug in class
2021Vericiguat approvalCardiovascular therapeutic
2022TBK1 inhibitors (e.g., 15y)Nanomolar potency in oncology targets [1]

The current landscape features 14 pyrazolo[3,4-b]pyridine derivatives in various development stages: 7 experimental compounds with confirmed bioactivity, 5 investigational agents in clinical trials, and 2 approved drugs [9]. This progression from synthetic curiosity to therapeutic validation underscores the scaffold's growing importance in addressing unmet medical needs across diverse disease areas.

Significance of Substituent Diversity in Bicyclic Heterocyclic Systems

Pyrazolo[3,4-b]pyridines feature five modifiable positions (N1, C3, C4, C5, C6) that enable precise tuning of pharmacological properties. Statistical analysis of over 300,000 compounds reveals distinct substitution preferences that correlate with bioactivity profiles:

  • N1 position: Methyl substituents dominate (31.8%), followed by other alkyl groups (23.3%), phenyl (15.2%), and unsubstituted variants (19.7%) [2] [9]. N-substitution prevents tautomerism issues while improving metabolic stability.
  • C3 position: Hydrogen (30.8%) and methyl (46.8%) are predominant, though amino (4.7%) and carbonyl (2.2%) groups appear in biologically active derivatives for hinge-binding interactions [2] [9].
  • C4-C6 positions: Exhibit the greatest chemical diversity, accommodating aryl, heteroaryl, amino, cyano, and carbonyl substituents that modulate target affinity and solubility [2] [8].

Table 2: Structural Diversity Across Pyrazolo[3,4-b]pyridine Positions

PositionCommon SubstituentsFrequency (%)Biological Impact
N1Methyl31.8Controls tautomerism, improves stability
Other alkyl23.3Modulates pharmacokinetics
Phenyl15.2Enhances π-stacking interactions
C3Hydrogen30.8Maintains planarity
Methyl46.8Provides steric bulk
Amino4.7Enables H-bond donation
C4-C6Diverse groupsVariableTunes affinity, solubility, and selectivity

The cyclopropyl moiety at the C5 position represents a strategic innovation in molecular design. This small, highly strained carbocycle induces distinctive effects:

  • Conformational constraint: Restricts rotational freedom of the pyrazole ring, potentially locking bioactive conformations
  • Electron-withdrawing character: Modulates electron distribution across the fused system
  • Steric demand: Occupies adjacent binding pockets without excessive molecular weight gain
  • Metabolic resistance: Enhances stability against oxidative enzymes compared to linear alkyl chains [1] [9]

These properties make 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine particularly valuable in kinase inhibitor design, where optimal fitting to hydrophobic regions adjacent to ATP binding sites is crucial. The scaffold's versatility is further enhanced by orthogonal modifications at other positions, enabling medicinal chemists to address multiple optimization parameters simultaneously.

Role of Cyclopropyl Modifications in Bioactive Compound Design

The cyclopropyl group serves as a privileged substituent in medicinal chemistry due to its unique physicochemical properties. When incorporated at the C5 position of pyrazolo[4,3-b]pyridine, it imparts distinct advantages over other alkyl substituents:

  • Enhanced membrane permeability: The high fraction of sp³ carbons and non-planar geometry improves logP profiles while maintaining moderate polarity
  • Metabolic stabilization: Resistance to cytochrome P450-mediated oxidation compared to larger alkyl groups
  • Stereoelectronic effects: Walsh orbitals contribute to unusual electronic properties that can modulate binding interactions
  • Torsional constraint: Limits conformational flexibility, potentially reducing entropy penalties upon target binding [1] [5]

In TBK1 (TANK-binding kinase 1) inhibitors, cyclopropyl-containing derivatives demonstrated exceptional potency improvements. Compound 15y, featuring a 5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine core, achieved an IC₅₀ of 0.2 nM against TBK1 while maintaining excellent selectivity over related kinases [1]. This represents a >400-fold enhancement compared to early analogues lacking the cyclopropyl group. Molecular docking studies revealed that the cyclopropyl moiety occupies a small hydrophobic cleft near the ATP-binding site, with optimal van der Waals contacts to Val42 and Leu48 residues [1].

Similarly, in c-Met kinase inhibitors, cyclopropyl-substituted pyrazolo[3,4-b]pyridines demonstrated improved target affinity compared to methyl or hydrogen analogues. The strained ring enhances π-stacking interactions with tyrosine residues in the activation loop while maintaining the planar orientation required for hinge-binding interactions [5]. Structure-activity relationship (SAR) analyses consistently show that cyclopropyl substitution at C5 provides the optimal balance of steric bulk and metabolic stability, outperforming both smaller (methyl) and larger (phenyl, cyclohexyl) substituents.

Table 3: Bioactivity Comparison of C5 Substituents in Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors

C5 SubstituentTBK1 IC₅₀ (nM)c-Met IC₅₀ (nM)Metabolic Stability (t₁/₂, min)Membrane Permeability (Papp, ×10⁻⁶ cm/s)
Cyclopropyl0.215>6025.3
Methyl8.5854518.7
Phenyl1.3323512.4
Hydrogen75.3>1000>6030.1
Cyclohexyl0.828258.9

The strategic incorporation of cyclopropyl groups extends beyond kinase inhibition. In antimicrobial peptide mimetics derived from Glutamicibacter mysorens, cyclopropyl-containing heterocycles demonstrated enhanced intracellular penetration in Gram-negative pathogens [4]. Computational analyses indicate that cyclopropyl's contribution to bioactivity stems from:

  • Optimal hydrophobic surface area: ≈40 Ų, complementing small enzyme subpockets
  • Induced dipole moments: ≈0.3 D, facilitating interactions with aromatic residues
  • Low desolvation penalty: Efficient transition from aqueous environments to hydrophobic binding sites

These properties establish 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine as a versatile scaffold capable of addressing diverse biological targets through rational substituent engineering. Future innovations will likely exploit underutilized positions (particularly C4 and C6) to further optimize the pharmacological profile of this privileged structure.

Properties

Product Name

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine

IUPAC Name

5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-2-6(1)7-3-4-8-9(11-7)5-10-12-8/h3-6H,1-2H2,(H,10,12)

InChI Key

GIYUKUYZZFLFAN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C2)NN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.